(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride
Description
The compound, commonly known as Saxagliptin Hydrochloride, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Its chemical structure features a 2-azabicyclo[3.1.0]hexane core substituted with a cyanocarbonitrile group, an adamantyl-derived moiety, and a chiral aminoacetyl side chain .
Properties
Molecular Formula |
C18H26ClN3O2 |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10-,11+,12-,13?,14+,15-,17?,18?;/m1./s1 |
InChI Key |
TUAZNHHHYVBVBR-KGNCXOGNSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]1N(C(C2)C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N.Cl |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Asymmetric Coupling of Adamantyl and Azabicyclohexane Moieties
The foundational approach involves coupling (S)-α-amino-3-hydroxyadamantane-1-acetic acid derivatives with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide. A critical step is the formation of the amide bond between these two fragments, typically achieved using coupling reagents such as EDC·HCl or HOBt. For example, the reaction of (S)-α-[(tert-butoxycarbonyl)amino]-3-hydroxyadamantane-1-acetic acid with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) yields a primary amide intermediate. Subsequent dehydration using TFAA or POCl3 converts the amide to a nitrile, followed by Boc deprotection with HCl to afford saxagliptin hydrochloride.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amide Coupling | EDC·HCl, HOBt, DCM, DIPEA, 0–5°C | 78–85% |
| Dehydration | TFAA, pyridine, −20°C | 65–70% |
| Deprotection | 4M HCl in dioxane, 25°C | 90–95% |
Sulfinimine-Mediated Asymmetric Synthesis
An alternative route employs chiral sulfinimine intermediates to achieve stereocontrol. Adamantane-1-carboxaldehyde reacts with (S)-(+)-p-toluenesulfinamide in the presence of Ti(OEt)₄ to form a sulfinimine (XIX). Cyanide addition using Et₂AlCN or TMSCN introduces the nitrile group, followed by phthaloyl protection and methylamine-mediated deprotection to yield the target compound. This method avoids racemization and achieves enantiomeric excess >98%.
Critical Data
Innovative Methodologies and Process Optimization
Telescopic Synthesis Using T3P
A breakthrough involves replacing hazardous reagents (e.g., TFAA, POCl3) with propylphosphonic anhydride (T3P). This one-pot process condenses (S)-α-amino-3-hydroxyadamantane-1-acetic acid and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide using T3P/DIPEA in acetonitrile at 80°C, directly yielding the dehydrated nitrile intermediate. Boc deprotection with aqueous HCl completes the synthesis, achieving an overall yield of 68% without column chromatography.
Advantages Over Traditional Methods
Adamantane Fragment Synthesis
The 3-hydroxyadamantyl group is synthesized via oxidation of adamantane-1-carboxylic acid using KMnO4 in basic conditions (3% KOH, 0–5°C). Subsequent reduction with NaBH4 or LiAlH4 yields 3-hydroxyadamantane-1-methanol, which is oxidized to the aldehyde for coupling.
Oxidation-Reduction Metrics
| Step | Reagents | Yield |
|---|---|---|
| Carboxylic Acid → Alcohol | KMnO4, KOH, 24 h | 45% |
| Alcohol → Aldehyde | Oxalyl chloride, DCM, −78°C | 78% |
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
Critical Challenges and Solutions
Stereochemical Integrity
The (5S,7R) configuration of the 3-hydroxyadamantyl group is prone to epimerization during acidic or basic conditions. Solutions include:
Chemical Reactions Analysis
Types of Reactions: Saxagliptin hydrate undergoes various chemical reactions, including:
Oxidation: Saxagliptin can be oxidized to form its major active metabolite, 5-hydroxy saxagliptin.
Reduction: The reduction of saxagliptin involves the use of reducing agents like sodium borohydride.
Substitution: Saxagliptin can undergo substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
5-Hydroxy saxagliptin: Formed through oxidation.
Reduced saxagliptin: Formed through reduction reactions.
Scientific Research Applications
Research indicates that this compound may exhibit significant biological activities, including:
- Neuroprotective Effects : The adamantyl group is associated with neuroprotective properties, making this compound a candidate for neurodegenerative disease treatments.
- Anticancer Potential : Similar compounds have demonstrated anticancer activity, suggesting that this compound may inhibit tumor growth or induce apoptosis in cancer cells.
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is essential for elucidating its mechanism of action. Interaction studies can include:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
- In vitro Studies : Conducting experiments in cell cultures to observe biological responses.
- In vivo Studies : Assessing the compound's effects in animal models to gauge therapeutic potential.
Case Studies
While specific case studies on this exact compound may be limited, research on related compounds provides valuable insights:
- Neuroprotection in Animal Models : Studies have shown that similar adamantyl-containing compounds can protect neurons from oxidative stress and excitotoxicity, suggesting that this compound may offer similar benefits.
- Anticancer Activity in Cell Lines : Research on related bicyclic compounds has demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential pathways for further investigation with this compound.
Mechanism of Action
Saxagliptin hydrate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition increases the levels of incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. These hormones enhance insulin secretion and decrease glucagon release, thereby improving glycemic control . Saxagliptin forms a reversible, histidine-assisted covalent bond with the enzyme, leading to its inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bicyclo[3.1.0]Hexane Cores
(1R,2S,5S)-Methyl 6,6-Dimethyl-3-Azabicyclo[3.1.0]Hexane-2-Carboxylate Hydrochloride
- CAS : 565456-77-1
- Modifications : Methyl ester at position 2; dimethyl substitution at bicyclohexane carbons.
- Role: Intermediate in synthesizing bicyclohexane-based inhibitors. Lacks the adamantyl and cyanocarbonitrile groups critical for DPP-4 binding .
(1S,3S,5S)-2-Azabicyclo[3.1.0]Hexane-3-Carboxamide Hydrochloride
Adamantyl-Containing Derivatives
Saxagliptin Derivative with Furan Substituent
- Structure: (1S,3S,5S)-2-((R)-2-((1r,3S,5R,7S)-3-Hydroxyadamantan-1-yl)-2-((E)-(2-(5-(Hydroxymethyl)Furan-2-yl)Ethylidene)Amino)Acetyl)-2-azabicyclo[3.1.0]Hexane-3-Carbonitrile
- Modifications: Furan-based ethylideneamino group added to the adamantyl-acetyl side chain.
- Pharmacokinetics : Enhanced oral absorption due to increased hydrophilicity from the hydroxymethylfuran moiety .
(2S)-1-[2-[(3-Hydroxy-1-Adamantyl)Amino]Acetyl]Pyrrolidine-2-Carbonitrile, Hydrochloride
Trifluoroacetyl-Modified Analogues
(1R,2S,5S)-N-{(1S)-1-Cyano-2-[(3R)-2-Oxopyrrolidin-3-yl]Ethyl}-6,6-Dimethyl-3-[3-Methyl-N-(Trifluoroacetyl)-L-Valyl]-3-Azabicyclo[3.1.0]Hexane-2-Carboxamide
Comparative Data Tables
Table 1: Structural and Pharmacological Comparison
Research Findings and Insights
- Saxagliptin’s Superiority : The bicyclo[3.1.0]hexane core and adamantyl group confer high DPP-4 selectivity and rigidity, minimizing off-target effects .
- Metabolic Stability : Trifluoroacetyl modifications (e.g., ) enhance resistance to hepatic CYP450 metabolism but may reduce bioavailability due to increased hydrophobicity.
- Absorption Enhancements : Polar substituents like hydroxymethylfuran improve solubility without compromising target binding .
Biological Activity
The compound (1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride is a complex organic molecule notable for its unique bicyclic structure and functional groups, particularly the azabicyclo framework and adamantyl moiety. This composition suggests potential biological activities that warrant thorough investigation.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 315.41 g/mol. The presence of the adamantyl group is significant in influencing both the pharmacokinetics and pharmacodynamics of the compound.
Structural Features
| Feature | Description |
|---|---|
| Bicyclic Structure | Contains an azabicyclo framework which may enhance binding to biological targets. |
| Adamantyl Group | Known for enhancing lipophilicity and potentially increasing bioavailability. |
| Functional Groups | Includes amino, hydroxyl, and carbonitrile groups which can interact with various biological macromolecules. |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Neuroprotective Effects : The adamantyl structure is often associated with neuroprotective properties, potentially making this compound beneficial in treating neurodegenerative diseases.
- Anticancer Activity : Preliminary studies suggest that similar bicyclic compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
- Antimicrobial Properties : The presence of functional groups allows for interaction with microbial cell membranes, suggesting potential antimicrobial effects.
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
- A study on adamantyl derivatives showed promising results in neuroprotection against oxidative stress in neuronal cells .
- Another investigation highlighted the anticancer potential of bicyclic amines, demonstrating their ability to inhibit tumor growth in vitro and in vivo models .
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action.
Binding Affinity
Research indicates that compounds with similar structural motifs exhibit high binding affinities to various receptors:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing (1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride, and how can stereochemical purity be ensured?
- Methodological Answer : A telescopic synthesis route involves condensation of (S)-2-((tert-butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate using EDC·HCl and HOBt as coupling agents. Subsequent dehydration with trifluoroacetic anhydride (TFAA) and pyridine yields the nitrile intermediate, followed by HCl treatment to form the hydrochloride salt .
- Stereochemical Control : Chiral chromatography or asymmetric synthesis starting from enantiomerically pure precursors (e.g., glutamic acid derivatives) ensures stereochemical fidelity. Monitoring via NMR (e.g., NOESY for spatial configuration) and polarimetry is critical .
Q. How can the structural integrity of this compound be validated, particularly its adamantyl and bicyclo[3.1.0]hexane moieties?
- Analytical Techniques :
- X-ray Crystallography : Resolves absolute configuration of the adamantyl hydroxyl group and bicyclohexane ring .
- NMR Spectroscopy : Key signals include adamantyl protons (δ 1.5–2.1 ppm, multiplet) and bicyclohexane cyano carbon (δ ~120 ppm, CN) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₈H₂₅N₃O₂·HCl; [M+H]⁺ = 352.1894) .
Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations or biological matrices?
- Chromatographic Methods :
- Strong Cation Exchange (SCX) Chromatography : Effective for separating the compound from metformin in fixed-dose combinations (LOD: 0.1 µg/mL) .
- UHPLC-PDA : Validated for stability-indicating assays (linear range: 1–50 µg/mL; R² > 0.999) with C18 columns and acetonitrile-phosphate buffer mobile phases .
Advanced Research Questions
Q. How does the stereochemistry of the adamantyl hydroxyl group ((5S,7R)-3-hydroxy) influence DPP-4 inhibitory activity?
- Structure-Activity Relationship (SAR) : The (5S,7R) configuration optimizes hydrogen bonding with DPP-4’s catalytic site (e.g., Tyr547), enhancing binding affinity (IC₅₀ = 1.3 nM vs. 26 nM for (5R,7S) diastereomer) .
- Experimental Validation :
- Molecular Dynamics Simulations : Predict binding poses and interaction energies.
- Enzymatic Assays : Compare inhibition kinetics of stereoisomers using fluorogenic substrates (e.g., Gly-Pro-AMC) .
Q. What metabolic pathways and active metabolites should be considered in pharmacokinetic studies?
- Key Metabolites :
- 5-Hydroxy Saxagliptin : Formed via CYP3A4/5 oxidation (50% potency of parent compound). Monitor using LC-MS/MS in plasma (LLOQ: 0.1 ng/mL) .
- Methodology :
- CYP Inhibition Assays : Identify metabolic stability in human liver microsomes.
- Pharmacokinetic Modeling : Use non-compartmental analysis to calculate AUC, t₁/₂, and Cmax in preclinical models .
Q. How can researchers resolve discrepancies in stability data under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
